molecular formula C10H9N3O B1608023 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 58905-26-3

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B1608023
CAS RN: 58905-26-3
M. Wt: 187.2 g/mol
InChI Key: RXGNQUOYJPSWRW-UHFFFAOYSA-N
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Description

“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” is a compound with the molecular formula C10H9N3O . In the molecule of this compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° .


Synthesis Analysis

The title compound was synthesized by the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone . To a vigorously stirred suspension of 1H-1,2,4-triazole (1105 mg, 16 mmol) and 2-bromo-1-phenylethanone (1990 mg, 10 mmol) in acetone (6 ml) was added triethylamine (2.2 ml) dropwise over a period of 1 hour .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” include a density of 1.2±0.1 g/cm3, a boiling point of 381.4±44.0 °C at 760 mmHg, and a flash point of 184.4±28.4 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Antifungal Properties

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives demonstrate significant potential in antimicrobial applications. For instance, a series of novel derivatives synthesized from this compound showed inhibitory effects against various bacteria and fungi, with notable efficacy against Gram-negative bacteria and certain fungal species (Li Bochao et al., 2017). Additionally, compounds containing this structure have displayed moderate to excellent fungicidal activity against specific fungi such as Cercospora arachidicola Hori, indicating their potential utility in agricultural fungicides (H. Mao, Hong Song, De-Qing Shi, 2013).

Corrosion Inhibition

Research has also explored the use of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives in the field of corrosion inhibition. A synthesized derivative, for instance, has shown high inhibition efficiency for mild steel in a corrosive hydrochloric acid environment, demonstrating the potential for industrial applications in protecting metals from corrosion (Q. Jawad et al., 2020).

Optical Properties

This compound and its derivatives also exhibit interesting optical properties. For example, novel derivatives synthesized showed distinctive UV-vis absorption and fluorescence spectra, which could have implications in materials science, particularly in the development of optical materials (Wei-yong Liu et al., 2010).

Insecticidal and Fungicidal Activities

Additionally, certain synthesized derivatives of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone have been found to exhibit good insecticidal activity against aphids and moderate fungicidal activities, suggesting potential uses in pest control and agricultural applications (L. Meng, De-Qing Shi, 2009).

Future Directions

The future directions for “1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” could involve further exploration of its potential anticancer properties, as suggested by the promising cytotoxic activity of some 1,2,4-triazole derivatives .

properties

IUPAC Name

1-phenyl-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGNQUOYJPSWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377518
Record name 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

CAS RN

58905-26-3
Record name 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Reactant of Route 4
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Citations

For This Compound
36
Citations
H Tahtacı, SJ Coles, T Hökelek - Acta crystallographica. Section E …, 2008 - europepmc.org
In the molecule of the title compound, C 10 H 9 N 3 O, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4). In the crystal structure, …
Number of citations: 2 europepmc.org
Ö Özel Güven, H Tahtacı, SJ Coles… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, C10H9N3O, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4). In the crystal structure, …
Number of citations: 4 scripts.iucr.org
HY Mao, H Song, DQ Shi - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
A series of novel (Z)‐1‐tert‐butyl (or phenyl)‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐ethanone O‐[2,4‐dimethylthiazole (or 4‐methyl‐1,2,3‐thiadiazole) −5‐carbonyl] oximes 5a–5c and (1Z, 3Z)‐4,4‐…
Number of citations: 5 onlinelibrary.wiley.com
L Meng, DQ Shi - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
A series of title compounds 2 were efficiently synthesized via the condensation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime with various asymmetric thiophosphoryl chlorides in …
Number of citations: 5 www.tandfonline.com
J Wan, CL Li, XM Li, LZ Xu, SS Zhang - … Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound, C16H12N6O·0.5C6H12, the disordered molecule of cyclohexane lies on a centre of symmetry. In the crystal structure, molecules are linked into double chains …
Number of citations: 3 scripts.iucr.org
GP Liao, X Zhou, W Xiao, Y Xie… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A series of 2‐substituted phenoxy‐N‐(4‐substituted phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazole‐2‐yl)acetamide derivatives 8a, 8b, 8c, 8d, 8e, 8f, 8g, 8h, 8i, 8j, 8k, 8l, 8m, 8n, 8o, 8p, 8q, 8r…
Number of citations: 3 onlinelibrary.wiley.com
蒙柳, 石德清 - 结构化学, 2009 - cqvip.com
: The crystal structure of the title compound (C18H18N4O, Mr= 306.36) has been determined by single-crystal X-ray diffraction. The crystal is of triclinic, space group P1 with a= 4.783 (0)…
Number of citations: 1 www.cqvip.com
Ö Özel Güven, H Tahtacı, SJ Coles… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C10H11N3O, the planar five- and six-membered rings are nearly parallel to each other, making a dihedral angle of 2.52 (5). Weak intermolecular C—H⋯O …
Number of citations: 12 scripts.iucr.org
H Tahtacı, SJ Coles, T Hökelek - Acta crystallographica. Section E …, 2008 - europepmc.org
In the title compound, C 10 H 11 N 3 O, the planar five-and six-membered rings are nearly parallel to each other, making a dihedral angle of 2.52 (5). Weak intermolecular C—H (...) O …
Number of citations: 8 europepmc.org
ÖÖ Güven, H Tahtacı, SJ Coles… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
In the title compound, C 10 H 11 N 3 O, the planar five-and six-membered rings are nearly parallel to each other, making a dihedral angle of 2.52 (5). Weak intermolecular C—H⋯ O …
Number of citations: 4 www.ncbi.nlm.nih.gov

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